REACTION_CXSMILES
|
C(B(CC)CC)C.[OH:8][CH:9]([CH2:14][C:15](=[O:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:10]([O:12][CH3:13])=[O:11].B.[BH4-].[Na+]>C1COCC1.O.C(O)(=O)C.CO>[OH:8][CH:9]([CH2:14][CH:15]([OH:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:10]([O:12][CH3:13])=[O:11] |f:3.4|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OC)CC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
378 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)B(CC)CC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at a temperature from -50 to -60° C. for one hour in an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at -78° C. for 60 minutes
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
by stirring at -78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was evaporated off
|
Type
|
ADDITION
|
Details
|
After adding ethanol (10 ml)
|
Type
|
ADDITION
|
Details
|
a 10 % hydrogen peroxide (1.5 ml) at room temperature, 1 N hydrochloric acid was added
|
Type
|
STIRRING
|
Details
|
by stirring for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After adding a 5 % aqueous solution of sodium sulfite (15 ml)
|
Type
|
STIRRING
|
Details
|
stirring the mixture at room temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride and organic layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC)CC(CC(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.9 mmol | |
AMOUNT: MASS | 1.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |